molecular formula C11H12F3NO3 B2356993 Methyl 2-amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoate CAS No. 1781459-26-4

Methyl 2-amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoate

Cat. No. B2356993
CAS RN: 1781459-26-4
M. Wt: 263.216
InChI Key: VDKWFSXYUUVMRH-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoate (MTMP) is a chemical compound that has gained the attention of the scientific community due to its potential applications in various fields. MTMP is a trifluoromethylated analogue of the popular analgesic drug, tramadol, and is known to exhibit potent analgesic properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoate is not fully understood, but studies have shown that it binds to the mu-opioid receptor with high affinity. The mu-opioid receptor is a G-protein coupled receptor that is involved in the regulation of pain, reward, and addiction. By binding to the mu-opioid receptor, this compound is able to modulate the activity of this receptor and produce analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to produce potent analgesic effects in animal models. In addition to its analgesic effects, this compound has also been shown to produce sedative and anxiolytic effects. These effects are likely due to the activation of the mu-opioid receptor, which is involved in the regulation of these behaviors.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 2-amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoate is its potency as an analgesic drug. This makes it a promising candidate for the development of new analgesic drugs. Additionally, the ability of this compound to bind to the mu-opioid receptor makes it a promising candidate for use as a radiotracer in PET imaging studies.
One of the limitations of this compound is its potential for abuse. Like other mu-opioid receptor agonists, this compound has the potential to produce addiction and dependence. Additionally, the potency of this compound may make it difficult to use in clinical settings, as it may produce unwanted side effects.

Future Directions

There are several future directions for research on Methyl 2-amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoate. One area of research is the development of new analgesic drugs based on the structure of this compound. By modifying the structure of this compound, researchers may be able to develop drugs that are more effective and have fewer side effects.
Another area of research is the use of this compound as a radiotracer in PET imaging studies. By labeling this compound with a radioactive isotope, researchers can visualize the distribution of mu-opioid receptors in the brain. This could help to better understand the role of the mu-opioid receptor in pain, reward, and addiction.
Finally, further research is needed to better understand the mechanism of action of this compound. By understanding how this compound produces its analgesic effects, researchers may be able to develop more effective analgesic drugs with fewer side effects.

Synthesis Methods

The synthesis of Methyl 2-amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoate involves the reaction of 3-methoxyphenylacetic acid with trifluoroacetic anhydride in the presence of potassium carbonate. The resulting product is then reacted with methylamine to yield this compound. The synthesis of this compound is relatively straightforward and can be accomplished using standard laboratory equipment and techniques.

Scientific Research Applications

Methyl 2-amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the development of new analgesic drugs. Studies have shown that this compound exhibits potent analgesic properties in animal models, and further research is needed to determine its efficacy in humans.
In addition to its potential as an analgesic drug, this compound has also been studied for its potential use as a radiotracer in PET imaging studies. PET imaging is a non-invasive imaging technique that allows researchers to visualize biological processes in vivo. This compound has been shown to bind to the mu-opioid receptor, which is a target for many analgesic drugs. By labeling this compound with a radioactive isotope, researchers can use PET imaging to visualize the distribution of mu-opioid receptors in the brain.

properties

IUPAC Name

methyl 2-amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c1-17-8-5-3-4-7(6-8)10(15,9(16)18-2)11(12,13)14/h3-6H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKWFSXYUUVMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(=O)OC)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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